molecular formula C13H8ClNO4 B3829544 4-chlorophenyl 3-nitrobenzoate

4-chlorophenyl 3-nitrobenzoate

Cat. No.: B3829544
M. Wt: 277.66 g/mol
InChI Key: JJZQXSGBDAZTLZ-UHFFFAOYSA-N
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Description

4-Chlorophenyl 3-nitrobenzoate is an organic compound with the molecular formula C13H8ClNO4. It is a derivative of benzoic acid, where the hydrogen atom in the para position of the phenyl ring is replaced by a chlorine atom, and the hydrogen atom in the meta position of the benzoate ring is replaced by a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenyl 3-nitrobenzoate typically involves the esterification of 4-chlorophenol with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar esterification reactions but optimized for larger batches. This could include the use of continuous flow reactors to improve efficiency and yield. The choice of solvents and bases might also be adjusted to ensure cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl 3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-azidophenyl 3-nitrobenzoate or 4-thiocyanatophenyl 3-nitrobenzoate.

    Reduction: 4-chlorophenyl 3-aminobenzoate.

    Hydrolysis: 4-chlorophenol and 3-nitrobenzoic acid.

Scientific Research Applications

4-Chlorophenyl 3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorophenyl 3-nitrobenzoate depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the ester, nitro, and chloro functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: This combination allows for a broader range of chemical transformations and applications in various fields .

Properties

IUPAC Name

(4-chlorophenyl) 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-10-4-6-12(7-5-10)19-13(16)9-2-1-3-11(8-9)15(17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZQXSGBDAZTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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